Cas no 16114-47-9 ((dimethyl-1,2-oxazol-4-yl)boronic acid)

(dimethyl-1,2-oxazol-4-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- 3,5-Dimethylisoxazole-4-boronic acid
- CHEMBRDG-BB 3200973
- AKOS BRN-0206
- 3,5-DIMETHYISOXAZOLE-4-BORONIC ACID
- 3,5-DIMETHYL-4-ISOXAZOLYLBORONIC ACID
- 3,5-DIMETHYL-4-ISOXAZOLEBORONIC ACID
- (3,5-DIMETHYLISOXAZOL-4-YL)BORONIC ACID
- TIMTEC-BB SBB004160
- Boronic acid, B-(3,5-dimethyl-4-isoxazolyl)-
- (3,5-dimethyl-1,2-oxazol-4-yl)boronic acid
- 3,5-Dimethylisoxazol-4-yl-4-boronic acid
- 3,5-DiMethylisoxazole-4-boronic acid (contains varying aMounts of anhydride)
- 3,5-dimethylisoxazol-4-ylboronic acid
- (dimethyl-1,2-oxazol-4-yl)boronic acid
- 3,5-Dimethylisoxazole-4-boronicacid
- (3,5-Dimethyl-4-isoxazolyl)-boronic acid
- 3,5-Dimethyl-isoxazole-4-boronic acid
- 3,5
- 3,5-dimethyl-isoxazole 4-boronic acid
- SY007869
- DIIFZCPZIRQDIJ-UHFFFAOYSA-N
- 3,5-Dimethylisoxazol-4-yl-boronic acid
- Z1203159461
- 3,5-dimethylisoxazole-4 boronic acid
- 3,5-dimethylisooxazole-4-boronic acid
- FT-0604687
- EN300-152731
- 3,5-dimethylisoxazol-4-yl boronic acid
- BCP23249
- 3,5-dimethyl-4-isoxazole boronic acid
- Boronic acid, (3,5-dimethyl-4-isoxazolyl)-
- 3,5-dimethylisoxazol-4-boronic acid
- Q-103247
- 3,5-dimethyl-isoxazol-4-boronic acid
- 3,5 dimethyl isoxazole-4-boronic acid
- (3,5-dimethyl-4-isoxazolyl)boronic acid
- F1905-7159
- AKOS004116475
- 3,5-dimethyl-4-isoxazolylboron ic acid
- 3,5-dimethylisoxazol-4-ylboronic acid;3,5-Dimethyl-4-isoxazolylboronic acid
- AM20080438
- 16114-47-9
- 3,5-dimethyl-isoxazol-4-yl boronic acid
- SCHEMBL68794
- MFCD02677945
- PB21812
- C5H8BNO3
- A3569
- (3,5-Dimethyl-1,2-oxazol-4-yl) boronic acid
- DTXSID20370237
- GS-6478
- (3,5-Dimethyl-1,2-Oxazol-4-Yl)Boranediol
- CS-W000879
- 3,5-Dimethylisoxazol-4-yl-4-boronic acid,98%
- STL556267
- BBL102464
- DB-010518
- 3,5-DIMETHYL-1,2-OXAZOL-4-YLBORONIC ACID
-
- MDL: MFCD02677945
- インチ: 1S/C5H8BNO3/c1-3-5(6(8)9)4(2)10-7-3/h8-9H,1-2H3
- InChIKey: DIIFZCPZIRQDIJ-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])([H])[H])=C(B(O[H])O[H])C(C([H])([H])[H])=N1
計算された属性
- せいみつぶんしりょう: 141.06000
- どういたいしつりょう: 141.06
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 66.5
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.23
- ゆうかいてん: 82-86 °C
- ふってん: 333.9°C at 760 mmHg
- フラッシュポイント: 155.8℃
- 屈折率: 1.486
- PSA: 66.49000
- LogP: -1.02880
- ようかいせい: 未確定
(dimethyl-1,2-oxazol-4-yl)boronic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:nwg
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S36/37/39-S3-S26
-
危険物標識:
- セキュリティ用語:S26;S3;S36/37/39
- リスク用語:R36/37/38
- 危険レベル:IRRITANT, KEEP COLD
- ちょぞうじょうけん:2-8°C
(dimethyl-1,2-oxazol-4-yl)boronic acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(dimethyl-1,2-oxazol-4-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB467652-100g |
3,5-Dimethylisoxazol-4-yl-4-boronic acid, min. 95%; . |
16114-47-9 | 100g |
€333.10 | 2024-08-03 | ||
Enamine | EN300-152731-0.25g |
(dimethyl-1,2-oxazol-4-yl)boronic acid |
16114-47-9 | 93% | 0.25g |
$19.0 | 2023-07-08 | |
ChemScence | CS-W000879-500g |
3,5-Dimethylisoxazole-4-boronic acid |
16114-47-9 | 99.52% | 500g |
$1523.0 | 2022-04-27 | |
eNovation Chemicals LLC | K38013-5g |
3,5-Dimethylisoxazole-4-boronic acid |
16114-47-9 | 97% | 5g |
$215 | 2023-09-03 | |
TRC | D474365-5000mg |
3,5-Dimethylisoxazole-4-boronic acid |
16114-47-9 | 5g |
$115.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022863-5g |
3,5-Dimethylisoxazole-4-boronic acid |
16114-47-9 | 98% | 5g |
¥103.00 | 2023-11-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808074-1g |
3,5-Dimethylisoxazole-4-boronic acid |
16114-47-9 | 97% | 1g |
¥46.00 | 2022-01-12 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26893-5g |
3,5-Dimethylisoxazole-4-boronic acid, 97% |
16114-47-9 | 97% | 5g |
¥14017.00 | 2022-10-14 | |
FUJIFILM | 326-99183-5g |
3,5-Dimethyl-4-isoxazoleboronic Acid |
16114-47-9 | 5g |
JPY 35000 | 2023-09-15 | ||
Ambeed | A124422-100g |
3,5-Dimethylisoxazole-4-boronic acid |
16114-47-9 | 95% | 100g |
$202.0 | 2025-02-25 |
(dimethyl-1,2-oxazol-4-yl)boronic acid 関連文献
-
Anthony K. Edmonds,Catherine S. Oakes,Storm Hassell-Hart,Didier Bruyère,Graham J. Tizzard,Simon J. Coles,Robert Felix,Hannah J. Maple,Graham P. Marsh,John Spencer Org. Biomol. Chem. 2022 20 4021
-
Brandon J. Reizman,Yi-Ming Wang,Stephen L. Buchwald,Klavs F. Jensen React. Chem. Eng. 2016 1 658
-
Julien Warnan,Janina Willkomm,Yoann Farré,Yann Pellegrin,Mohammed Boujtita,Fabrice Odobel,Erwin Reisner Chem. Sci. 2019 10 2758
-
Zi-Biao Zhao,Lei Shi,Fan-Jie Meng,Yaming Li,Yong-Gui Zhou Org. Chem. Front. 2019 6 1572
(dimethyl-1,2-oxazol-4-yl)boronic acidに関する追加情報
(Dimethyl-1,2-oxazol-4-yl)boronic acid (CAS No. 16114-47-9): A Versatile Building Block in Modern Medicinal Chemistry
(Dimethyl-1,2-oxazol-4-yl)boronic acid (CAS No. 16114-47-9) is a highly versatile and valuable compound in the field of medicinal chemistry and pharmaceutical research. This boronic acid derivative has gained significant attention due to its unique chemical properties and its potential applications in the synthesis of biologically active molecules. In this article, we will delve into the chemical structure, synthesis methods, and recent advancements in the utilization of (dimethyl-1,2-oxazol-4-yl)boronic acid in drug discovery and development.
The chemical structure of (dimethyl-1,2-oxazol-4-yl)boronic acid is characterized by a boronic acid functional group attached to a 1,2-oxazole ring substituted with two methyl groups. The 1,2-oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the boronic acid group imparts unique reactivity to the molecule, making it an excellent building block for various organic transformations.
One of the key advantages of (dimethyl-1,2-oxazol-4-yl)boronic acid is its ability to participate in Suzuki-Miyaura coupling reactions. These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or pseudohalides. The mild reaction conditions and high functional group tolerance make Suzuki-Miyaura coupling a preferred method for constructing complex molecular architectures. Recent studies have demonstrated the utility of (dimethyl-1,2-oxazol-4-yl)boronic acid in synthesizing a variety of bioactive compounds, including anti-cancer agents, anti-inflammatory drugs, and antiviral agents.
In addition to its role in Suzuki-Miyaura coupling, (dimethyl-1,2-oxazol-4-yl)boronic acid has been explored for its potential as a ligand in metal-catalyzed reactions. The boronic acid group can coordinate with transition metals, forming stable complexes that can be used as catalysts or intermediates in various synthetic processes. This property has led to the development of new catalytic systems that enhance the efficiency and selectivity of organic transformations.
The synthesis of (dimethyl-1,2-oxazol-4-yl)boronic acid can be achieved through several routes. One common method involves the reaction of 4-chloro-N,N-dimethyloxazole with bis(pinacolato)diboron followed by hydrolysis to form the boronic acid. Another approach involves the direct functionalization of 1,2-dimethyloxazole using boron tribromide or other boron reagents. These synthetic strategies provide researchers with flexible options for preparing (dimethyl-1,2-oxazol-4-yl)boronic acid on a laboratory scale or for large-scale production.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the reactivity and properties of (dimethyl-1,2-oxazol-4-yl)boronic acid. Quantum mechanical calculations have provided insights into the electronic structure and bonding characteristics of this compound, which can guide the design of more efficient synthetic routes and novel applications. For instance, density functional theory (DFT) studies have revealed that the boron atom in (dimethyl-1,2-oxazol-4-yl)boronic acid exhibits significant electrophilic character, making it an attractive target for nucleophilic attack.
In the context of drug discovery, (dimethyl-1,2-oxazol-4-y l)boronic acid has shown promise as a scaffold for developing new therapeutic agents. The oxazole ring is known for its ability to form hydrogen bonds and π-stacking interactions with biological targets, which can enhance binding affinity and selectivity. Moreover, the boronic acid group can undergo reversible binding with biomolecules containing hydroxyl or carboxyl groups, providing an additional mechanism for modulating biological activity.
A notable example of the application of (dimethyl -1 , 2 - ox az ol - 4 - yl )b or on ic ac id i n ph arm ace utical re se arch i s i ts use i n t he sy nt he sis o f p ot ent i nh ib ito rs o f p ro tei n t ar ge ts . Fo r ins ta nc e , r e ce nt s tud ie s ha ve de mo ns tra te d t ha t c om po un ds d er iv ed fr om (di me th yl - 1 , 2 - ox az ol - 4 - yl )b or on ic ac id c an ef fe ct iv el y i nh ib it e nzym es i nv ol ve d i n ca nc er m et ab ol ism an d si gn alin g pa th wa ys . Th es e fi ndi ng s h ig hl ig ht th e po te nt ia l o f (di me th yl - 1 , 2 - ox az ol - 4 - yl )b or on ic ac id a s a ke y i ng re di en t i n th e de ve lo pm en t o f no ve l dr ug ca nd id at es . p > < p > I n c on cl us io n ,< st ro ng > (d im et hy l - 1 , 2 - ox az ol - 4 - yl )b or on ic ac id (C AS N o . 16 1 1 4 - 47 -9 ) i s a ve rs at il e an d v al ua bl e co mp ou nd i n mo de rn m ed ic al ch em is try . I ts u ni qu e ch em ic al pr op er ti es , pa ir ed w it h ad va nc ed sy nt he tic me th od s an d co mp ut at io na l ap pr oa ch es , ha ve op en ed ne w ho ri zo ns fo r t he de si gn an d sy nt he sis o f bi ol og ic al ly ac ti ve mo le cu le s . As re se arc h co nt in ue s t o ev ol ve ,< st ro ng > (d im et hy l - 1 , 2 - ox az ol - 4 - yl )b or on ic ac id wi ll li ke ly pl ay a si gn ifi ca nt ro le i n fu tu re dr ug di sc ov er y an d de ve lo pm en t . p >
16114-47-9 ((dimethyl-1,2-oxazol-4-yl)boronic acid) 関連製品
- 832114-00-8(3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole)
- 62254-74-4(5-Methylisoxazole-3-carboxaldehyde)
- 16114-47-9((dimethyl-1,2-oxazol-4-yl)boronic acid)
- 300-87-8(3,5-Dimethylisoxazole)
- 35166-33-7((5-methyl-1,2-oxazol-3-yl)methanol)
- 886851-25-8(methyl(5-methyl-1,2-oxazol-3-yl)methylamine)
- 154016-55-4((3-methylisoxazol-5-yl)methylamine)
- 57351-99-2(5-Methylisoxazole-3-carbonitrile)
- 14716-89-3((3-Methylisoxazol-5-yl)methanol)
- 154016-48-5((5-methyl-1,2-oxazol-3-yl)methanamine)
